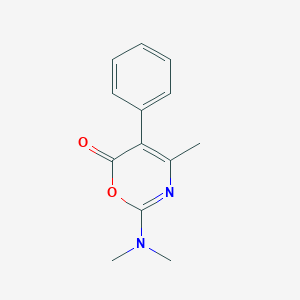![molecular formula C17H17N3 B14320883 2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]- CAS No. 104119-85-9](/img/structure/B14320883.png)
2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bipyridine, 4-methyl-4’-[2-(1H-pyrrol-1-yl)ethyl]-: is a complex organic compound that belongs to the bipyridine family. This compound is characterized by its unique structure, which includes two pyridine rings connected by a single bond, with additional functional groups such as a methyl group and a pyrrole ring. It is widely used in coordination chemistry due to its ability to form stable complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 4-methyl-4’-[2-(1H-pyrrol-1-yl)ethyl]- typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where the bipyridine core is treated with a methylating agent in the presence of a Lewis acid catalyst.
Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a nucleophilic substitution reaction, where the bipyridine core is reacted with a pyrrole derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring or the methyl group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can occur, particularly at the pyridine rings, leading to the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine rings or the pyrrole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring or methyl group.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine or pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry:
Coordination Chemistry: The compound is widely used as a ligand in the formation of metal complexes. These complexes are studied for their optical and electronic properties.
Catalysis: Metal complexes of this compound are used as catalysts in various organic reactions, including oxidation and hydrogenation reactions.
Biology and Medicine:
Drug Development: The compound and its derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Probes: Metal complexes of this compound are used as probes for studying biological processes and detecting biomolecules.
Industry:
Material Science: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Environmental Science: Metal complexes of this compound are used in environmental monitoring and remediation processes.
Mécanisme D'action
The mechanism of action of 2,2’-Bipyridine, 4-methyl-4’-[2-(1H-pyrrol-1-yl)ethyl]- involves its ability to form stable complexes with metal ions. These metal complexes can interact with various molecular targets and pathways, leading to their observed effects. For example, in catalysis, the metal center in the complex can facilitate the activation of substrates and promote the desired chemical transformations.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A simpler bipyridine derivative without additional functional groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with two methyl groups.
4,4’-Dimethoxy-2,2’-bipyridine: A bipyridine derivative with two methoxy groups.
Uniqueness: 2,2’-Bipyridine, 4-methyl-4’-[2-(1H-pyrrol-1-yl)ethyl]- is unique due to the presence of both a methyl group and a pyrrole ring. This unique structure enhances its ability to form stable metal complexes and provides additional sites for chemical modifications, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
104119-85-9 |
|---|---|
Formule moléculaire |
C17H17N3 |
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
2-(4-methylpyridin-2-yl)-4-(2-pyrrol-1-ylethyl)pyridine |
InChI |
InChI=1S/C17H17N3/c1-14-4-7-18-16(12-14)17-13-15(5-8-19-17)6-11-20-9-2-3-10-20/h2-5,7-10,12-13H,6,11H2,1H3 |
Clé InChI |
VCJKHMVOPXBPJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCN3C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)
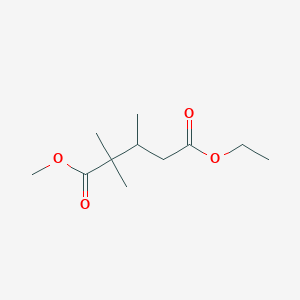
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)
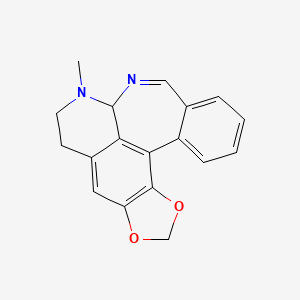
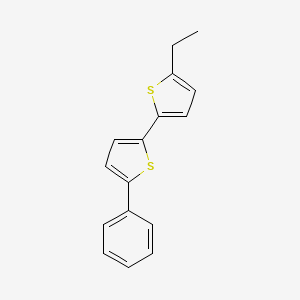
![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)

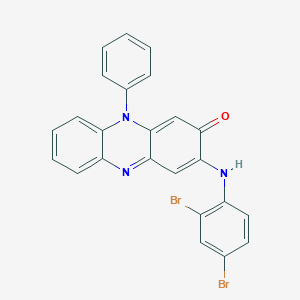
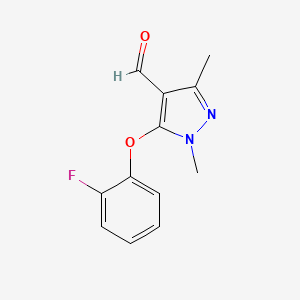
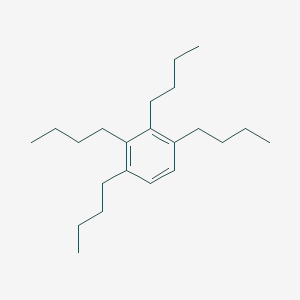
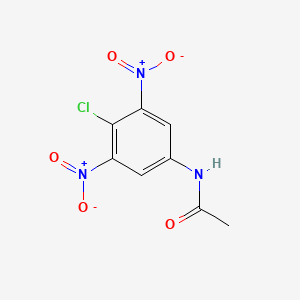
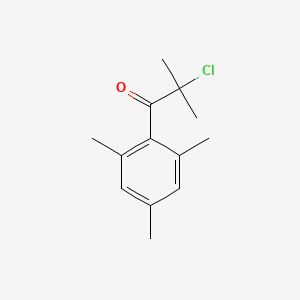
![5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14320899.png)
